molecular formula C16H20Cl2N2O3 B12263501 4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12263501
M. Wt: 359.2 g/mol
InChI Key: DHMOOTBTZTWUFJ-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,4-dichlorophenylmethyl group and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}morpholine

Uniqueness

4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a 2,4-dichlorophenylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20Cl2N2O3

Molecular Weight

359.2 g/mol

IUPAC Name

[4-[(2,4-dichlorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H20Cl2N2O3/c17-13-2-1-12(14(18)9-13)10-19-3-8-23-15(11-19)16(21)20-4-6-22-7-5-20/h1-2,9,15H,3-8,10-11H2

InChI Key

DHMOOTBTZTWUFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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